trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
Overview
Description
This compound, also known as 3,4-difluoro U-50488 (hydrochloride), is an analytical reference standard categorized as a utopioid . The molecular formula is C19H26F2N2O • HCl and the molecular weight is 372.9 g/mol .
Physical and Chemical Properties Analysis
This compound is a crystalline solid . It has a molecular weight of 372.9 g/mol . The compound is stable for at least 2 years when stored at -20°C .Scientific Research Applications
Chemical Synthesis and Drug Development
Compounds with complex names like the one mentioned often pertain to specialized areas of chemical synthesis and pharmaceutical research. Such chemicals can be integral to developing new drugs, exploring novel therapeutic mechanisms, or enhancing the pharmacokinetic properties of existing medications. For instance, detailed reviews on the chemistry and pharmacology of novel synthetic opioids highlight the ongoing efforts to discover new substances with potential therapeutic uses or to understand their biological impact (Sharma et al., 2018). Although these studies primarily focus on opioids, they underscore the importance of synthetic chemistry in drug discovery and development.
Catalytic Processes in Organic Synthesis
The advancement of catalytic processes for organic synthesis is another area where such compounds could have implications. Research into selective oxidation of cyclohexene, for instance, demonstrates the value of precise chemical reactions in producing industrially significant intermediates, highlighting the broader relevance of chemical synthesis techniques in creating a range of products (Cao et al., 2018). This context underscores the potential applications of complex compounds in facilitating or optimizing chemical reactions.
Environmental and Biomedical Research
In environmental and biomedical research, the investigation of compounds with specific chemical properties can provide insights into pollution remediation or the development of new materials. For example, studies on the biodegradation of pollutants and the antimicrobial properties of certain chemicals reflect the broader utility of chemical research in addressing environmental challenges and health issues (Farhadian et al., 2008, Marchese et al., 2017).
Safety and Hazards
This compound should be considered hazardous until further information becomes available . It should not be ingested, inhaled, or come into contact with eyes, skin, or clothing . After handling, thorough washing is recommended . This product is intended for research and forensic applications, and is not for human or veterinary diagnostic or therapeutic use .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKXIOODZICZNV-JAXOOIEVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342910 | |
Record name | rel-2-(3,4-Difluorophenyl)-N-methyl-N-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339332-99-8 | |
Record name | rel-2-(3,4-Difluorophenyl)-N-methyl-N-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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